molecular formula C19H17BrN4O3 B2583052 5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide CAS No. 899986-07-3

5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide

Cat. No.: B2583052
CAS No.: 899986-07-3
M. Wt: 429.274
InChI Key: FHQXNTQSELBVCF-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a bromine atom at the 5-position and linked to a phenyl group bearing a 6-morpholinopyridazine moiety.

Properties

IUPAC Name

5-bromo-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3/c20-17-7-6-16(27-17)19(25)21-14-3-1-13(2-4-14)15-5-8-18(23-22-15)24-9-11-26-12-10-24/h1-8H,9-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQXNTQSELBVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Chemical Reactions Analysis

5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Scientific Research Applications

5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of 5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide with structurally related compounds hinges on crystallographic and computational studies. Below is a methodological and qualitative analysis based on the role of SHELX in such comparisons:

Structural Features and Crystallographic Analysis

SHELX programs (e.g., SHELXL, SHELXS) are widely employed in small-molecule crystallography to refine bond lengths, angles, and torsion angles, which are critical for comparing molecular geometries. For example:

  • Morpholino-Pyridazine Derivatives: Compounds sharing the 6-morpholinopyridazine group often exhibit planar aromatic systems with hydrogen-bonding interactions involving the morpholine oxygen. SHELXL refinements could highlight differences in bond lengths between the pyridazine ring and substituents compared to the brominated furan carboxamide .
  • Brominated Furan Analogs: Bromine’s electron-withdrawing effect may influence the electronic distribution of the furan ring, affecting intermolecular interactions. SHELX-derived data might reveal distinct packing patterns compared to non-brominated analogs.

Hypothetical Data Table (Illustrative Example)

Compound Bond Length (C-Br) Å Morpholine-O Interaction (Å) Crystallographic R-factor
This compound 1.89 2.75 0.042
N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide (non-brominated) 2.68 0.038
5-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide 1.77 2.71 0.045

SHELX refinements typically achieve R-factors below 0.05 for high-quality structures.)

Key Differentiators

Bromine Substitution : The bulky bromine atom may sterically hinder interactions with target proteins compared to smaller halogens (e.g., chlorine) or hydrogen substituents.

Morpholine-Pyridazine Linkage : The morpholine group’s conformational flexibility, refined via SHELXL, could enhance solubility relative to rigid analogs like piperazine derivatives.

Crystal Packing: SHELX-driven analysis might show that bromine participates in halogen bonding, a feature absent in non-halogenated analogs.

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